1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one
Description
1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a heterocyclic compound featuring a pyridazine core substituted with a 1H-pyrrole moiety at the 6-position. The piperazine ring at the 3-position of pyridazine is further linked to a butan-1-one group.
Properties
IUPAC Name |
1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-2-5-16(22)21-12-10-20(11-13-21)15-7-6-14(17-18-15)19-8-3-4-9-19/h3-4,6-9H,2,5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATIJSLUDDZVOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NN=C(C=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one typically involves multiple steps:
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Formation of Pyridazine Ring: The pyridazine ring can be synthesized by the condensation of hydrazine with a 1,4-diketone.
Formation of Piperazine Ring: The piperazine ring is typically formed by the reaction of ethylenediamine with dihaloalkanes.
Coupling Reactions: The final compound is formed by coupling the pyrrole, pyridazine, and piperazine rings through various cross-coupling reactions, such as Suzuki or Heck coupling, under specific conditions like the presence of palladium catalysts and appropriate solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The piperazine ring, a six-membered diamine, enables alkylation, acylation, and salt formation.
Alkylation
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Example Reaction : Reaction with alkyl halides (e.g., bromoethane) at the secondary amine sites.
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Conditions : Basic conditions (e.g., K₂CO₃, DMF, 60°C) to deprotonate the amine and facilitate nucleophilic substitution .
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Application : Used in synthesizing derivatives with modified pharmacokinetic properties .
Acylation
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Example Reaction : Formation of amides via reaction with acyl chlorides or activated esters.
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Conditions : CDI (1,1′-carbonyldiimidazole) activation of carboxylic acids, followed by coupling with the piperazine nitrogen .
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Application : Key step in modifying the compound’s solubility and target affinity .
Pyridazine Ring Reactivity
The pyridazine core (a six-membered ring with two adjacent nitrogen atoms) undergoes electrophilic and nucleophilic substitutions.
Nucleophilic Aromatic Substitution
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Example Reaction : Chlorination at the C-5 position using POCl₃.
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Application : Introduces halogen handles for cross-coupling reactions .
Cross-Coupling Reactions
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Example Reaction : Suzuki-Miyaura coupling with arylboronic acids.
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Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, DME/H₂O solvent .
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Application : Expands structural diversity for SAR studies .
Pyrrole Ring Modifications
The 1H-pyrrol-1-yl group participates in electrophilic substitutions and cycloadditions.
Electrophilic Substitution
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Example Reaction : Nitration at the C-3 position.
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Application : Enhances electron-withdrawing effects for downstream reactions .
Cycloaddition
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Example Reaction : [3+2] cycloaddition with azides.
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Application : Generates triazole-linked conjugates for biological screening .
Ketone Functionalization
The butan-1-one group enables reductions and nucleophilic additions.
Reduction
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Example Reaction : Ketone → alcohol using NaBH₄.
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Application : Modifies polarity and hydrogen-bonding capacity .
Enolate Formation
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Example Reaction : Alkylation via enolate intermediates.
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Application : Introduces branched alkyl chains for steric effects .
Synthetic Routes to Derivatives
Key steps from literature analogs:
Mechanistic Insights
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Piperazine alkylation proceeds via an Sₙ2 mechanism under basic conditions .
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Pyridazine electrophilic substitution is directed by the electron-deficient nature of the ring .
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Pyrrole reactivity is limited by aromatic stabilization, requiring mild conditions to avoid decomposition .
Challenges and Considerations
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Steric hindrance : Bulky substituents on the pyridazine or piperazine may slow reaction kinetics.
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Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are often required for homogeneous reactions .
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Regioselectivity : Pyridazine substitutions favor the C-5 position due to electronic and steric factors .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A piperazine moiety , which is often associated with various biological activities.
- A pyridazine ring substituted with a pyrrole, which enhances its interaction with biological targets.
- A butanone group , contributing to its overall chemical properties.
Preliminary studies indicate that this compound exhibits promising biological activities, including:
- Antidepressant effects : Its structural components suggest potential interactions with neurotransmitter systems, making it a candidate for antidepressant drug development.
- Anticancer properties : The compound may inhibit cancer cell proliferation and induce apoptosis through mechanisms involving cell cycle arrest and tubulin polymerization inhibition.
Antidepressant Research
Research has indicated that compounds similar to 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one can interact with serotonin and norepinephrine transporters, potentially leading to new antidepressant therapies. This compound's ability to modulate these neurotransmitters suggests it could be a lead compound for further development.
Anticancer Research
The compound's structure allows it to target specific pathways involved in cancer cell growth. Studies have demonstrated that similar compounds can:
- Induce apoptosis in various cancer cell lines.
- Disrupt microtubule dynamics, which is critical for mitosis.
Case Studies
Several studies highlight the effectiveness of similar compounds:
Case Study 1: Antidepressant Activity
A study evaluated the effects of pyridazine derivatives on depression models in rodents. The results showed that these compounds significantly reduced depressive behaviors, indicating their potential as antidepressants.
Case Study 2: Anticancer Activity
Research on a closely related compound demonstrated significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). The mechanism involved the induction of apoptosis and disruption of the cell cycle, confirming the anticancer potential of this class of compounds.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Compound A | Cytotoxicity | MCF-7 | 15.6 | Apoptosis induction |
| Compound B | Antidepressant | Rodent Model | Not specified | Neurotransmitter modulation |
Table 2: Structural Features
| Feature | Description |
|---|---|
| Piperazine | Basic structure associated with various biological activities |
| Pyridazine | Enhances interaction with biological targets |
| Butanone | Contributes to overall chemical reactivity |
Mechanism of Action
The mechanism of action of 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrole and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analog: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK45/RTC6)
- Key Differences: Core Heterocycle: Replaces pyridazine with a pyridine ring substituted with chlorine and trifluoromethyl groups. Substituent: Features a thiophene group at the butanone chain instead of pyrrole.
- Synthetic Route : Prepared via nucleophilic substitution between chloropyridine derivatives and piperazine intermediates, followed by ketone coupling .
- Pharmacological Relevance : The trifluoromethyl group enhances metabolic stability, while the thiophene may influence lipophilicity and binding affinity .
Structural Analog: 4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (MK69/RTC193)
- Key Differences :
- Aromatic System : Substitutes pyridazine with a pyrazole ring.
- Substituent : Incorporates a trifluoromethylphenyl group on the piperazine.
- Synthesis: Utilizes HOBt/TBTU-mediated coupling of 4-(1H-pyrazol-4-yl)butanoic acid with piperazine derivatives .
- Functional Impact : The trifluoromethylphenyl group likely improves target selectivity, while the pyrazole enhances π-π stacking interactions in binding pockets .
Structural Analog: 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6)
- Key Differences :
- Core Structure : Replaces pyridazine with a pyrimidine-triazole hybrid.
- Substituent : Includes an isopropyl-triazole group, which may enhance steric bulk and pharmacokinetic properties.
- Synthetic Pathway: Involves condensation of aminophenylpiperazine with halogenated pyrimidine intermediates in nBuOH .
- Pharmacological Implications : The triazole moiety could improve solubility and bioavailability compared to pyrrole-containing analogs .
Data Table: Structural and Functional Comparison
Research Findings and Trends
In contrast, pyridine (MK45) or pyrimidine (m6) analogs may display higher lipophilicity, affecting membrane permeability . Pyrazole-containing compounds (MK69) show enhanced aromatic stacking, which could improve binding to hydrophobic enzyme pockets .
Role of Substituents :
- Electron-Withdrawing Groups (e.g., CF3) : Improve metabolic stability and target affinity, as seen in MK45 and MK69 .
- Bulkier Groups (e.g., Triazole in m6) : May reduce off-target interactions but could compromise solubility .
Synthetic Accessibility :
Biological Activity
The compound 1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a pyrrole ring, a pyridazine ring, and a piperazine moiety, which may confer distinct pharmacological properties.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyridazine and pyrrole intermediates, followed by their coupling with piperazine derivatives. Common reagents include hydrazine derivatives and diketones, with various catalysts used to facilitate the reactions .
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:
Anticancer Activity
Research has shown that derivatives of pyridazine, particularly those containing piperazine and pyrrole, can exhibit anticancer properties. For instance, similar compounds have demonstrated inhibitory activity against various cancer cell lines by targeting key pathways involved in tumor growth and proliferation .
Antimicrobial Properties
The structural components of this compound suggest potential antimicrobial activity. Studies on related pyrazole derivatives have revealed that they possess antibacterial and antifungal properties, making them promising candidates for further exploration in infectious disease treatment .
Neuroprotective Effects
Compounds with pyrrole rings are often associated with neuroprotective effects. The presence of the piperazine moiety may enhance these effects by modulating neurotransmitter systems or reducing oxidative stress in neural tissues .
Case Study 1: Antitumor Activity
A study focusing on the structure-activity relationship (SAR) of pyridazine derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted the potential for these compounds to be used in combination therapies to enhance efficacy while minimizing side effects .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties of pyrazole derivatives indicated that certain compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of functional groups similar to those found in this compound was linked to enhanced activity against resistant strains .
Data Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism | Findings |
|---|---|---|---|
| Anticancer | Pyridazine derivatives | Inhibition of cell proliferation | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells |
| Antimicrobial | Pyrazole derivatives | Disruption of bacterial cell wall | Effective against multiple bacterial strains |
| Neuroprotective | Piperazine analogs | Modulation of neurotransmitters | Potential reduction in oxidative stress |
Q & A
Q. Basic
Q. Advanced
- X-ray crystallography : Use the CCP4 suite for structure determination if single crystals are obtained. Reference analogous piperazinyl-pyridazine structures solved at 1.8–2.2 Å resolution .
- DFT calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) against experimental data .
What in vitro assays are suitable for initial bioactivity screening of this compound?
Q. Basic
Q. Advanced
- High-throughput screening (HTS) : Use fluorescence polarization for binding affinity to WDR5 or other targets, referencing PROTAC-based assays .
- Metabolic stability : Assess microsomal half-life (e.g., human/rat liver microsomes) to prioritize lead optimization .
How can researchers determine the binding mode of this compound to CESA3 or other targets?
Q. Advanced
- Cryo-EM/crystallography : Co-crystallize with CESA3 catalytic domains, leveraging protocols for plant cellulose synthase complexes .
- Mutagenesis : Introduce point mutations (e.g., cesa3pbr1) to identify critical binding residues via activity rescue experiments .
- Molecular docking : Use AutoDock Vina with CESA3 homology models, cross-validated with mutagenesis data .
What strategies mitigate solubility challenges during in vivo studies of this compound?
Q. Advanced
- Salt formation : Explore hydrochloride or phosphate salts, as seen in structurally related piperazine derivatives (e.g., 218600-53-4, 98% purity) .
- Prodrug design : Introduce ester or amide moieties at the ketone group for hydrolytic activation in target tissues .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance bioavailability, referencing protocols for hydrophobic agrochemicals .
How do structural modifications (e.g., pyrrole vs. piperidine substituents) impact bioactivity?
Q. Advanced
- SAR studies : Compare analogs like P4B (piperidine-substituted) with the target compound (pyrrole-substituted) using:
- Patent mining : Review European Patent EP 0092 for piperazinyl-pyridazine derivatives with substituent-specific activity data .
What analytical methods ensure batch-to-batch consistency in synthesized batches?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
